molecular formula C15H13NO4 B15343282 5-(Benzylamino)isophthalic acid

5-(Benzylamino)isophthalic acid

Cat. No.: B15343282
M. Wt: 271.27 g/mol
InChI Key: OQYGGLPPQWYWRN-UHFFFAOYSA-N
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Description

5-(Benzylamino)isophthalic acid is a substituted derivative of isophthalic acid (1,3-benzenedicarboxylic acid), featuring a benzylamino (-NH-CH₂C₆H₅) group at the 5-position of the benzene ring. This compound is synthesized via nucleophilic substitution or condensation reactions involving 5-aminoisophthalic acid and benzyl halides or alcohols. Its structure combines the rigidity of the isophthalate backbone with the aromatic flexibility of the benzyl group, making it a versatile building block for coordination polymers, metal-organic frameworks (MOFs), and functional polymers .

Key properties include:

  • Molecular formula: C₁₅H₁₃NO₄
  • Molecular weight: 271.27 g/mol (calculated).
  • Crystallinity: The dimethyl ester derivative (C₁₇H₁₇NO₄) crystallizes in a monoclinic system, with geometric parameters consistent with typical aromatic carboxylic esters .
  • Applications: Potential use in artificial eye vitreous substitutes due to its optical properties and biocompatibility .

Properties

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

5-(benzylamino)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C15H13NO4/c17-14(18)11-6-12(15(19)20)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H,17,18)(H,19,20)

InChI Key

OQYGGLPPQWYWRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=CC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

Scientific Research Applications

5-(Benzylamino)isophthalic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

  • Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.

  • Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism by which 5-(Benzylamino)isophthalic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table compares 5-(benzylamino)isophthalic acid with structurally related isophthalic acid derivatives:

Compound Name Substituent(s) at 5-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Benzylamino (-NH-CH₂C₆H₅) C₁₅H₁₃NO₄ 271.27 MOF precursor; optical applications
5-(Isonicotinamido)isophthalic acid Isonicotinamido (-NH-CO-C₅H₄N) C₁₄H₁₀N₂O₅ 286.24 Luminescent MOFs; metal ion sensing
5-(Benzyloxy)isophthalic acid Benzyloxy (-O-CH₂C₆H₅) C₁₅H₁₂O₅ 272.26 Polymer synthesis; high thermal stability
5-Aminoisophthalic acid Amino (-NH₂) C₈H₇NO₄ 181.15 Coordination polymers; pharmaceutical intermediates
5-[(1-Hydroxy-2-naphthoyl)(octadecyl)amino]isophthalic acid Naphthoyl-octadecylamino C₃₇H₄₄N₂O₅ 620.75 Surfactant applications; hydrophobic materials

Key Differences and Implications

Substituent Effects on Reactivity: Amino vs. Benzylamino: The benzylamino group enhances steric bulk and hydrophobicity compared to the amino group, reducing solubility in polar solvents but improving compatibility with organic matrices . Benzyloxy vs. Benzylamino: The benzyloxy group lacks hydrogen-bonding capability, leading to weaker intermolecular interactions in crystals compared to the benzylamino derivative, which can form N-H···O hydrogen bonds .

Thermal and Optical Properties: 5-(Benzyloxy)isophthalic acid exhibits higher thermal stability (decomposition >300°C) due to the robust ether linkage, whereas this compound may degrade at lower temperatures (~250°C) due to amine oxidation . 5-(Isonicotinamido)isophthalic acid shows strong photoluminescence in MOFs, attributed to the conjugated pyridine ring, a feature absent in the benzylamino analog .

Coordination Chemistry: 5-Aminoisophthalic acid forms porous MOFs with transition metals (e.g., Zn, Cu) for gas storage, while this compound is underutilized in MOFs but shows promise in bio-optical materials . The naphthoyl-octadecyl derivative’s long alkyl chain disrupts crystallinity but enhances solubility in non-polar solvents, limiting its use in MOFs .

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